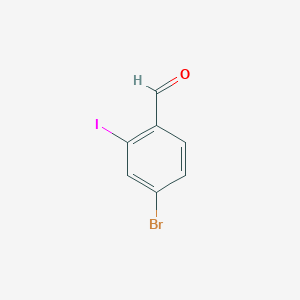
4-Bromo-2-iodobenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-iodobenzaldehyde is a halogenated aromatic compound with the CAS Number: 1261470-87-4 . It has a molecular weight of 310.92 and is a solid at room temperature . It is a valuable compound that can be applied in a variety of chemical reactions .
Synthesis Analysis
4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for this compound is 1S/C7H4BrIO/c8-6-2-1-5 (4-10)7 (9)3-6/h1-4H .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This is followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Halogen Transfer and Extrusion in Metal Complexes
4-Bromo-2-iodobenzaldehyde plays a role in the study of halogen transfer and extrusion in aromatic compounds when interacting with metal complexes. Blum, Aizenshtat, and Iflah (1976) explored the reaction of halogenated benzaldehydes with IrCl(CO)(PPh3)2, demonstrating how iodine and bromine from the aromatic compounds transfer to the metal atom. This reaction pattern is considered significant in understanding halogen extrusion in various catalyzed processes (Blum, Aizenshtat, & Iflah, 1976).
Synthetic Applications in Palladium-Catalyzed Cross-Coupling
Ghosh and Ray (2017) reviewed the advancements in the field of bromovinyl aldehyde chemistry, specifically focusing on 2-bromobenzaldehydes like this compound. These compounds have been critical in constructing various biologically and medicinally relevant compounds, utilizing palladium-catalyzed cross-coupling methods (Ghosh & Ray, 2017).
Role in Organic Synthesis
Jolad and Rajagopalan (2003) discussed the use of 2-Bromo-4-methylbenzaldehyde, a compound similar to this compound, in organic synthesis. Their work highlights the versatility of such compounds in creating complex organic structures, which can be significant in pharmaceutical and material science research (Jolad & Rajagopalan, 2003).
Catalysis in Chemical Reactions
Vypolzov, Dar'in, Ryazanov, and Lobanov (2011) studied the reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system. They found that reaction with 2-iodobenzaldehyde leads to the formation of quinazolines, highlighting the role of this compound in catalyzing the formation of specific chemical structures (Vypolzov et al., 2011).
In Molecular Structure and Vibrational Spectroscopy
The molecular structure and properties of related compounds such as 2-fluoro-4-bromobenzaldehyde have been investigated through experimental techniques like X-ray diffraction and vibrational spectroscopy. This research, conducted by Tursun and colleagues (2015), demonstrates the importance of halogenated benzaldehydes in understanding molecular structures and their behavior (Tursun et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
Mécanisme D'action
is a halogenated aromatic compound with the molecular formula C7H4BrIO and a molecular weight of 310.92 . It is a solid compound and should be stored in a dark place under an inert atmosphere (such as nitrogen or argon) at 2–8 °C .
The compound displays reactivity characteristic of benzaldehyde and an aryl bromide . It is often used as a building block in various chemical reactions . For example, it can participate in various cross-coupling reactions, such as Suzuki coupling .
Propriétés
IUPAC Name |
4-bromo-2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYPBIPKMTEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261470-87-4 | |
| Record name | 4-Bromo-2-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



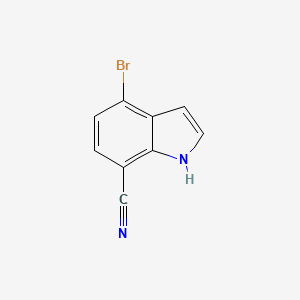
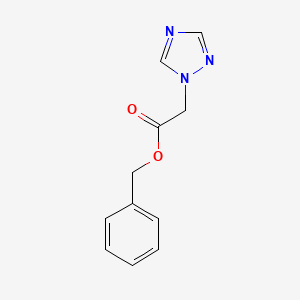
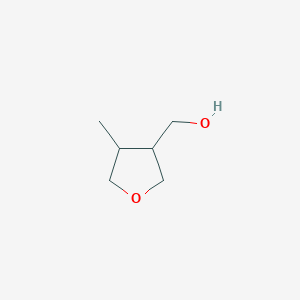

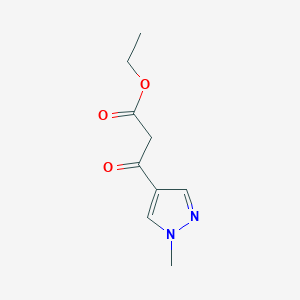
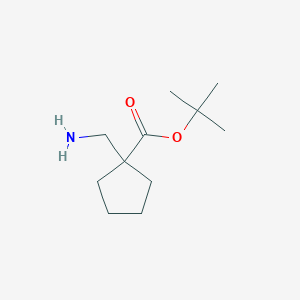
![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)



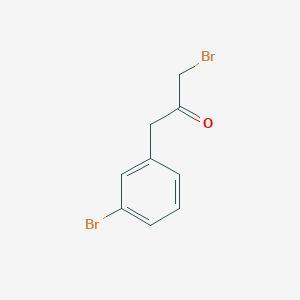
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
